molecular formula C27H25ClFN3O4S B11439220 N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

Cat. No.: B11439220
M. Wt: 542.0 g/mol
InChI Key: JEDMGNTWPBCXCS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the 2-chlorobenzyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the hexanamide side chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Materials Science: Exploring its properties for use in advanced materials or nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chlorobenzyl)-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide
  • **N-(2-chlorobenzyl)-6-{1-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

Uniqueness

N-(2-chlorobenzyl)-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall stability compared to similar compounds.

Properties

Molecular Formula

C27H25ClFN3O4S

Molecular Weight

542.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H25ClFN3O4S/c28-21-7-4-3-6-19(21)16-30-24(34)8-2-1-5-14-31-26(35)25-22(13-15-37-25)32(27(31)36)17-23(33)18-9-11-20(29)12-10-18/h3-4,6-7,9-13,15H,1-2,5,8,14,16-17H2,(H,30,34)

InChI Key

JEDMGNTWPBCXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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